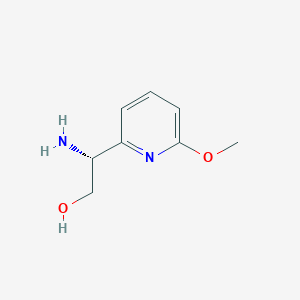
(R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a chiral compound that features a pyridine ring substituted with a methoxy group at the 6-position and an aminoethanol moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridine-2-carbaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with ®-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-6-methoxypyridine: Lacks the ethanol moiety, making it less versatile in certain reactions.
2-Amino-2-(pyridin-2-yl)ethanol: Lacks the methoxy group, which can affect its reactivity and interactions.
6-Methoxy-2-pyridinecarboxaldehyde: Used as a precursor in the synthesis of ®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol.
Uniqueness
®-2-Amino-2-(6-methoxypyridin-2-yl)ethanol is unique due to its chiral nature and the presence of both an aminoethanol moiety and a methoxy-substituted pyridine ring
生物活性
(R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol, also known as (R)-1-(6-Methoxypyridin-2-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a pyridine ring with a methoxy substitution and an ethanamine moiety. Its molecular formula is characterized as C10H14N2O, with notable properties such as solubility in water and organic solvents, and a melting point range of 254°C to 258°C. The presence of the methoxy group and the chiral center are crucial for its biological interactions.
This compound acts primarily as a partial agonist at several G protein-coupled receptors, notably the dopamine D3 receptor and the sigma-1 receptor . This interaction suggests potential applications in treating neurological disorders, where modulation of dopaminergic pathways is beneficial . The compound's ability to selectively activate these receptors while minimizing overstimulation may provide therapeutic advantages over full agonists.
1. Neuropharmacological Effects
Research indicates that this compound can influence various neuropharmacological outcomes:
- Dopaminergic Modulation : The compound’s interaction with dopamine receptors could lead to effects on mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and schizophrenia.
- Sigma Receptor Interaction : Its partial agonist activity at sigma receptors has been linked to neuroprotective effects, suggesting potential use in neurodegenerative diseases .
Table of Related Compounds and Their Activities
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| (R)-1-(6-Methoxypyridin-2-yl)ethanamine | 2416218-67-0 | Chiral center; methoxy group | Partial agonist for dopamine D3 receptor |
| (S)-1-(6-Methoxypyridin-2-yl)ethanamine | 2490322-81-9 | Enantiomer with distinct properties | Varies; less studied |
| 6-Methoxypyridine | N/A | Parent compound without ethanamine | Limited biological data |
This table illustrates the diversity of compounds related to this compound and their respective biological activities.
Research Findings
Recent studies have focused on optimizing derivatives of (R)-1-(6-Methoxypyridin-2-yl)ethanamine to enhance their pharmacological profiles. For example, modifications to the methoxy group or substituents on the pyridine ring have shown varying degrees of potency against different biological targets . These findings suggest that further exploration into structural modifications could yield more effective therapeutic agents.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(6-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-2-3-7(10-8)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m0/s1 |
InChIキー |
SSDSJKZZMWPWHQ-LURJTMIESA-N |
異性体SMILES |
COC1=CC=CC(=N1)[C@H](CO)N |
正規SMILES |
COC1=CC=CC(=N1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















